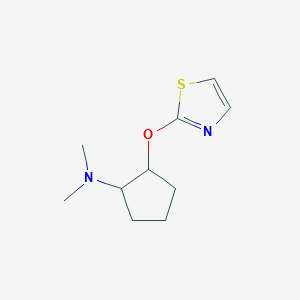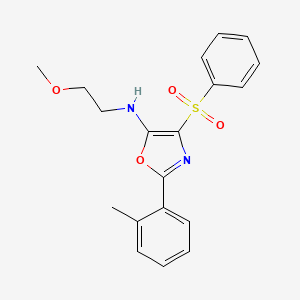![molecular formula C19H17N5O B2521567 2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline CAS No. 153488-39-2](/img/structure/B2521567.png)
2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are known for their significant biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of triazoloquinazoline compounds involves the creation of Schiff bases bearing the biologically active [1,2,4]triazolo[5,1-b]quinazoline scaffold . These compounds are synthesized in good to excellent yields and are fully characterized by FTIR, 1H NMR, and 13C NMR, as well as elemental analyses .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[5,1-b]quinazoline scaffold . This structure is confirmed through various analytical techniques such as FTIR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the creation of Schiff bases bearing the [1,2,4]triazolo[5,1-b]quinazoline scaffold . The exact reactions and conditions may vary depending on the specific derivatives being synthesized .Orientations Futures
The future research directions for these compounds could include further exploration of their biological activities and potential applications in medicinal chemistry. For instance, the (S) stereoisomer shows probably more stable binding with the active site of the enzyme and can be considered as a candidate for stereoselective synthesis and biological evaluation in future studies . Additionally, more research is needed to fully understand their mechanism of action and to optimize their synthesis process .
Propriétés
IUPAC Name |
4-(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-2-6-14(7-3-1)17-21-18-15-8-4-5-9-16(15)20-19(24(18)22-17)23-10-12-25-13-11-23/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHHSOUSKWHOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2521486.png)




![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)

![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)
![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)

![3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2521501.png)
![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2521504.png)
![2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2521507.png)